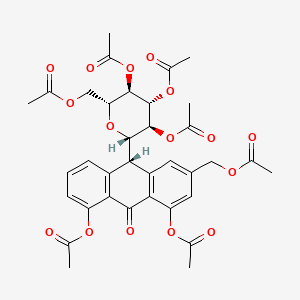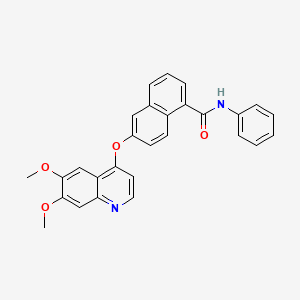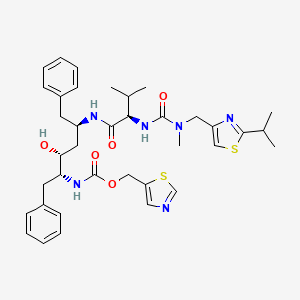
ent-Ritonavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ent-Ritonavir: is a stereoisomer of Ritonavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors, which work by inhibiting the protease enzyme that HIV uses to replicate. This compound is structurally similar to Ritonavir but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
. The synthetic route typically includes:
Formation of the Thiazolyl Ring: : This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the Phenylmethyl Groups: : These groups are introduced through a series of reactions, including Friedel-Crafts acylation.
Attachment of the Hydroxybutyl Group: : This step involves the coupling of a hydroxybutyl moiety to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of ent-Ritonavir involves large-scale chemical synthesis, which requires careful control of reaction conditions to ensure the purity and yield of the final product. The process typically includes:
Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification Techniques: : Techniques such as crystallization, chromatography, and distillation are used to purify the compound.
Quality Control: : Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions
ent-Ritonavir undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions are used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research or as intermediates in the synthesis of other compounds.
科学的研究の応用
ent-Ritonavir has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of other pharmaceutical compounds.
Biology: : Studied for its effects on biological systems, including its role in inhibiting viral proteases.
Medicine: : Investigated for its potential use in treating viral infections, particularly HIV/AIDS.
Industry: : Employed in the development of new antiviral drugs and as a reference compound in pharmaceutical research.
作用機序
ent-Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional units. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals.
Molecular Targets and Pathways
The primary molecular target of this compound is the HIV protease enzyme. The compound interacts with the enzyme's active site, leading to the inhibition of its proteolytic activity. The pathways involved include the viral replication cycle and the processing of viral proteins.
類似化合物との比較
ent-Ritonavir is compared with other protease inhibitors, such as Lopinavir, Darunavir, and Atazanavir. While these compounds share similar mechanisms of action, this compound's unique stereochemistry may offer advantages in terms of potency, bioavailability, and resistance profile.
Similar Compounds
Lopinavir: : Another protease inhibitor used in combination with Ritonavir.
Darunavir: : A second-generation protease inhibitor with a different chemical structure.
Atazanavir: : A protease inhibitor used in the treatment of HIV/AIDS.
特性
分子式 |
C37H48N6O5S2 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC名 |
1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |
InChIキー |
NCDNCNXCDXHOMX-LXSYHGDLSA-N |
異性体SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
正規SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


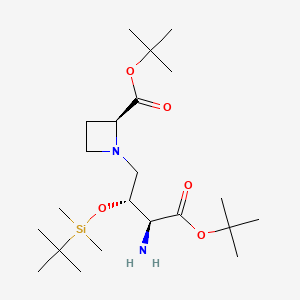
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)
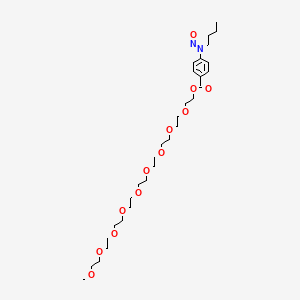

![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)

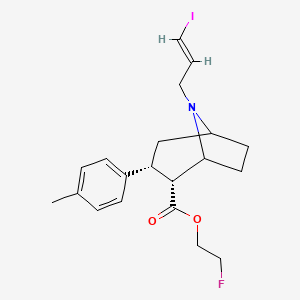

![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
